8-fluoro-1-methyl-3-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-8H-quinazolin-1-ium-2,4-dione
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Overview
Description
8-fluoro-1-methyl-3-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-8H-quinazolin-1-ium-2,4-dione is a complex organic compound with a unique structure that includes a quinazoline core, a fluorine atom, and a boron-containing dioxaborolane group
Preparation Methods
The synthesis of 8-fluoro-1-methyl-3-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-8H-quinazolin-1-ium-2,4-dione typically involves multiple steps, including the formation of the quinazoline core and the introduction of the boron-containing group. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors to form the quinazoline ring system.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Boron-Containing Group: The dioxaborolane group can be introduced through a Suzuki-Miyaura coupling reaction, using a boronic acid or boronate ester as the boron source
Chemical Reactions Analysis
8-fluoro-1-methyl-3-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-8H-quinazolin-1-ium-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA), leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the quinazoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols
Scientific Research Applications
8-fluoro-1-methyl-3-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-8H-quinazolin-1-ium-2,4-dione has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate and for its biological activity, including anticancer and antimicrobial properties.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules through various coupling reactions
Mechanism of Action
The mechanism of action of 8-fluoro-1-methyl-3-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-8H-quinazolin-1-ium-2,4-dione involves its interaction with specific molecular targets and pathways. The fluorine atom and the boron-containing group play crucial roles in its biological activity. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects such as apoptosis or inhibition of cell proliferation .
Comparison with Similar Compounds
8-fluoro-1-methyl-3-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-8H-quinazolin-1-ium-2,4-dione can be compared with other similar compounds, such as:
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound also contains a fluorine atom and a dioxaborolane group, but with a different core structure.
Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: This compound features an indazole core and a similar boron-containing group
Properties
Molecular Formula |
C22H25BFN2O4+ |
---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
8-fluoro-1-methyl-3-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-8H-quinazolin-1-ium-2,4-dione |
InChI |
InChI=1S/C22H25BFN2O4/c1-13-15(23-29-21(2,3)22(4,5)30-23)10-8-12-17(13)26-19(27)14-9-7-11-16(24)18(14)25(6)20(26)28/h7-12,16H,1-6H3/q+1 |
InChI Key |
NOQPIVHSJCTQLZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N3C(=O)C4=CC=CC(C4=[N+](C3=O)C)F)C |
Origin of Product |
United States |
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